molecular formula C8H5BrClN5 B2630301 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 2177263-53-3

4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B2630301
CAS No.: 2177263-53-3
M. Wt: 286.52
InChI Key: QUFZUYWHTZQBJQ-UHFFFAOYSA-N
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Description

The compound “4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile” is a derivative of pyrrolo[2,3-d]pyrimidine . It has been used in the synthesis of many pharmaceutical intermediates . This compound has been used in the development of inhibitors for leucine-rich repeat kinase 2 (LRRK2), which have potential utility in Parkinson’s disease treatment .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-1H-pyrazoles and-triketones . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . Water was added, and the resulting precipitate was isolated by filtration, washed with diethyl ether, and dried under vacuum to afford 4.3 g (69%) of the compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core . The 6-amino group of the ligand forms a hydrogen bond with the backbone carbonyl of Glu85 (Glu1948 in LRRK2), and the 1-N hydrogen bonds with the backbone NH of Cys/Ala87 (Ala1950 in LRRK2) .


Chemical Reactions Analysis

The compound has been used in the development of inhibitors for leucine-rich repeat kinase 2 (LRRK2), which have potential utility in Parkinson’s disease treatment . The compound has also shown antiviral activity against Zika Virus .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 119.6–120.3°C . The IR spectrum, ν, cm –1: 3310 (NH), 3209 (OH), 2940, 2860 (–CH 2 –), 1710 (C=O), 1600 (Ar), 1570 (C=N), 1533 (C=C), 1055 .

Scientific Research Applications

Synthesis and Derivative Applications

4-Amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and its derivatives demonstrate varied applications in scientific research, particularly in the synthesis of complex chemical compounds. For instance, Tumkevičius, Urbonas, and Vainilavicius (2000) detailed the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are key starting materials for the corresponding 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These compounds possess fungicidal properties, indicating their potential use in agricultural chemistry (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Additionally, Rahimizadeh, Bakavoli, and colleagues (2011) conducted a study on thiazolo[4,5-d]pyrimidines synthesized from a similar compound. These synthesized compounds were evaluated for their antibacterial properties, suggesting their potential application in the development of new antibacterial agents (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).

Antiviral Research

In the realm of antiviral research, derivatives of pyrrolo[2,3-d]pyrimidines have been explored for their potential in inhibiting viral infections. For example, Renau, Wotring, Drach, and Townsend (1996) synthesized several 7-substituted 4-aminopyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives, related to nucleoside antibiotics like toyocamycin and sangivamycin, and evaluated them for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). This research highlights the potential of these compounds in developing new antiviral drugs (Renau, Wotring, Drach, & Townsend, 1996).

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, it has been used in the development of inhibitors for leucine-rich repeat kinase 2 (LRRK2), which have potential utility in Parkinson’s disease treatment .

Safety and Hazards

The compound has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

4-amino-6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN5/c1-15-5(9)3(2-11)4-6(12)13-8(10)14-7(4)15/h1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFZUYWHTZQBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(N=C(N=C21)Cl)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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